molecular formula C9H10FN3O2S B13042877 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13042877
M. Wt: 243.26 g/mol
InChI Key: IEYWYPNEONJCFJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cycloaddition of acyliminium intermediates with alkynes. This process can be catalyzed by silver trifluoromethanesulfonate (AgNTf2), which facilitates the formation of the oxazinone skeleton . The reaction conditions are generally mild, and a range of chain N,O-acetals and terminal alkynes can be used to achieve moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazinone ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom in the methylthio group can participate in redox reactions, potentially affecting cellular redox balance. The oxazinone ring can interact with various enzymes, inhibiting their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its combination of fluorine, sulfur, and nitrogen atoms within a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C9H10FN3O2S

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H10FN3O2S/c1-16-8-11-4-6-5-15-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3

InChI Key

IEYWYPNEONJCFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2COC(=O)N(C2=N1)CCF

Origin of Product

United States

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